molecular formula C16H21N3O2 B11599592 N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide

Cat. No.: B11599592
M. Wt: 287.36 g/mol
InChI Key: SKZGRNKDLUTLQL-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide is a compound that features an imidazole ring, a propyl chain, and a propoxybenzamide moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide typically involves the following steps:

    Formation of the Imidazole Ring:

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propyl group.

    Formation of the Propoxybenzamide Moiety: The propoxybenzamide moiety is synthesized by reacting 4-propoxybenzoic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include batch and continuous flow processes, utilizing catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may influence cellular pathways by interacting with signaling molecules and receptors.

Comparison with Similar Compounds

N-[3-(1H-imidazol-1-yl)propyl]-4-propoxybenzamide can be compared with other imidazole-containing compounds:

    Clemizole: An antihistaminic agent with a similar imidazole ring structure.

    Metronidazole: An antimicrobial agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole ring.

Uniqueness

What sets this compound apart is its specific combination of the imidazole ring with the propoxybenzamide moiety, which may confer unique biological activities and chemical properties not found in other imidazole derivatives.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-propoxybenzamide

InChI

InChI=1S/C16H21N3O2/c1-2-12-21-15-6-4-14(5-7-15)16(20)18-8-3-10-19-11-9-17-13-19/h4-7,9,11,13H,2-3,8,10,12H2,1H3,(H,18,20)

InChI Key

SKZGRNKDLUTLQL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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